H-L-Hyp-pna hcl

Overview

Description

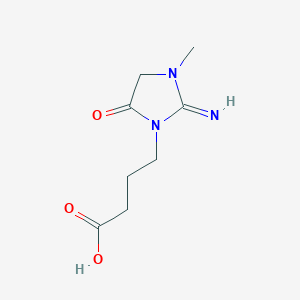

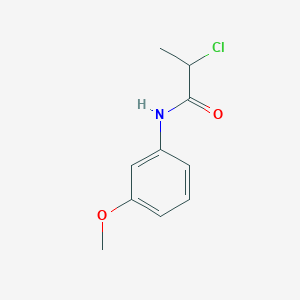

H-L-Hyp-pna hcl, also known as trans-L-Hydroxyproline p-nitroanilide hydrochloride, is a chemical compound with the molecular formula C11H13N3O4*HCl . Its molecular weight is 287.7 g/mol .

Synthesis Analysis

The synthesis of trans-3-hydroxy-L-proline, a component of this compound, has been achieved through a multi-enzymatic cascade reaction using L-arginine as a starting substrate . The process involves L-arginine 3-hydroxylase, arginase, and ornithine cyclodeaminase . In another study, peptide nucleic acids (PNAs) were synthesized using a unique Cysteine-2-Cyanoisonicotinamide (Cys-CINA) click chemistry .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C11H14ClN3O4 .

Chemical Reactions Analysis

Hydroxyproline (Hyp), a component of this compound, is an imino acid posttranslationally formed by sequence-specific hydroxylases in the repeating collagen Gly-Xaa-Yaa triad present in all collagen types of all species . In another study, the reaction between peptide nucleic acids (PNAs) and lipase was found to be exothermic .

Future Directions

While the future directions of H-L-Hyp-pna hcl are not explicitly mentioned in the retrieved sources, it’s worth noting that the development and application of chemical compounds like this compound often depend on ongoing research and advancements in related fields. For instance, the variant-type of HCL (HCL-V) is usually less sensitive to PNA. Chemo-immunotherapy using PNA and rituximab ®, BRAF, MEK, or Bruton Tyrosine Kinase (BTK) inhibitors may be used .

Mechanism of Action

Target of Action

H-L-Hyp-pna hcl, also known as trans-L-Hydroxyproline p-nitroanilide hydrochloride , is a complex compoundIt’s worth noting that hydroxyproline, a component of this compound, is known to play a significant role in collagen stability .

Mode of Action

Hydroxyproline, a component of this compound, is formed from the post-translational hydroxylation of proteins, primarily collagen . This process is crucial for the structural and physiological significance of connective tissue .

Biochemical Pathways

Hydroxyproline, a component of this compound, is involved in various metabolic and physiological pathways in cells and diseases . In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . These processes help conserve dietary and endogenously synthesized proline and arginine .

Pharmacokinetics

It’s known that hydroxyproline, a component of this compound, is highly abundant in collagen, which accounts for about one-third of body proteins in humans and other animals . In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine, thereby conserving dietary and endogenously synthesized proline .

Result of Action

Hydroxyproline, a component of this compound, plays an important role in regulating phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes, and survival .

Action Environment

It’s known that hydroxyproline, a component of this compound, can scavenge reactive oxygen species . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as oxidative stress.

Biochemical Analysis

Biochemical Properties

H-L-Hyp-pna hcl is involved in several biochemical reactions, primarily due to its structural similarity to hydroxyproline. It interacts with enzymes such as prolyl hydroxylase, which catalyzes the hydroxylation of proline residues in collagen. This interaction is crucial for the stability and function of collagen, as hydroxyproline residues help maintain the triple-helix structure of collagen fibers . Additionally, this compound can interact with other proteins involved in collagen synthesis and degradation, influencing the overall metabolism of collagen in the body.

Cellular Effects

This compound affects various cellular processes, particularly those related to collagen metabolism. In fibroblasts, the compound enhances collagen synthesis by providing a stable source of hydroxyproline, which is essential for collagen stability . This, in turn, influences cell signaling pathways related to extracellular matrix production and maintenance. Furthermore, this compound can modulate gene expression by affecting the transcription of collagen-related genes, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into collagen fibers through the action of prolyl hydroxylase. This enzyme hydroxylates proline residues in collagen, converting them into hydroxyproline, which is essential for the stability of the collagen triple helix . This compound mimics this process, providing a source of hydroxyproline that can be readily incorporated into collagen fibers. Additionally, the p-nitroanilide group may interact with other biomolecules, potentially inhibiting or activating specific enzymes involved in collagen metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, this compound has been shown to maintain its activity for several days, making it suitable for long-term experiments. In vivo studies indicate that the compound may be metabolized more rapidly, necessitating frequent administration to maintain its effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound enhances collagen synthesis and improves tissue repair . At higher doses, it may exhibit toxic effects, such as disrupting normal cellular functions and causing oxidative stress . These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to collagen synthesis and degradation. The compound is metabolized by prolyl hydroxylase, which converts it into hydroxyproline . This hydroxyproline is then incorporated into collagen fibers, enhancing their stability and function. Additionally, this compound may influence other metabolic pathways by interacting with enzymes and cofactors involved in amino acid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters that recognize hydroxyproline derivatives . Once inside the cell, this compound is distributed to different cellular compartments, where it can interact with enzymes and other biomolecules involved in collagen metabolism . This distribution is crucial for the compound’s activity and effectiveness in enhancing collagen synthesis.

Subcellular Localization

This compound is localized in specific subcellular compartments, primarily those involved in collagen synthesis and modification. The compound is found in the endoplasmic reticulum, where prolyl hydroxylase catalyzes the hydroxylation of proline residues . Additionally, this compound may be localized in other organelles, such as the Golgi apparatus, where further modifications of collagen occur . This subcellular localization is essential for the compound’s role in enhancing collagen stability and function.

Properties

IUPAC Name |

(2S,4R)-4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4.ClH/c15-9-5-10(12-6-9)11(16)13-7-1-3-8(4-2-7)14(17)18;/h1-4,9-10,12,15H,5-6H2,(H,13,16);1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSPCYYVOIQRAM-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

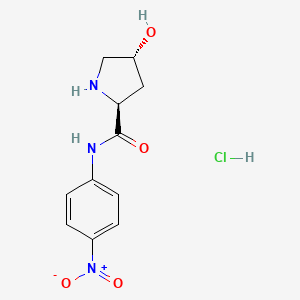

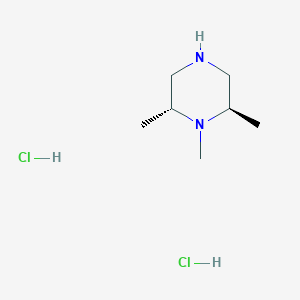

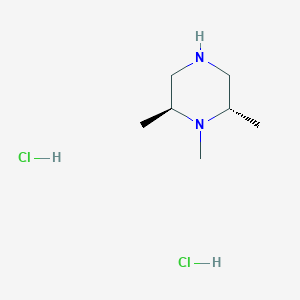

![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)

![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)

![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)